N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
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Description
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O7S and its molecular weight is 434.46. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Compounds incorporating the N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide structure have been investigated for their antibacterial properties. Studies have demonstrated the synthesis of various derivatives with potent therapeutic potential against multiple Gram-negative and Gram-positive bacterial strains. The antibacterial potential is primarily attributed to the benzodioxane moiety in the compound's structure (Abbasi et al., 2016), (Abbasi et al., 2017).
Enzyme Inhibitory Potential
The compound and its derivatives have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests its potential application in therapeutic areas targeting these enzymes. The inhibition activity is linked to the structural elements of the compound, primarily the benzodioxane and acetamide moieties (Abbasi et al., 2019), (Irshad et al., 2016).
Lipoxygenase Inhibition
Research also indicates the potential of this compound in inhibiting lipoxygenase, an enzyme involved in the inflammatory process. This suggests its utility in developing therapies for inflammatory diseases. The presence of the benzodioxin ring is a significant factor contributing to this inhibitory activity (Abbasi et al., 2017).
B-Raf Kinase Inhibition
Derivatives of this compound have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities, indicating potential applications in cancer therapy. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure has been noted to reinforce the compound's binding to the receptor, enhancing its bioactivity (Yang et al., 2012).
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-15-4-6-17(27-2)19(11-15)30(24,25)21-13-9-20(23)22(12-13)14-3-5-16-18(10-14)29-8-7-28-16/h3-6,10-11,13,21H,7-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEFWVWVNHWZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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